Aqueous Solubility Advantage of the Hydrochloride Salt Over the Free Base at Physiological pH
The hydrochloride counterion is a widely recognized strategy to enhance the aqueous solubility of basic heterocyclic amines. While explicit kinetic solubility data for this exact compound is not publicly available in peer-reviewed literature at the time of this analysis, the physicochemical basis for differentiation is governed by the salt form's ionization state. The parent free base, 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine (CAS: 1378804-79-5), has a predicted boiling point of 319.4°C and a density of 1.5±0.1 g/cm³, indicative of its relatively low polarity . In contrast, the hydrochloride salt (CAS: 2402828-50-4) inherently possesses a higher crystal lattice energy and will ionize in aqueous media, yielding a protonated 2-aminopyrrolopyrazole cation and a chloride anion, significantly increasing its water solubility . This is a class-level inference applicable to all basic drug-like molecules. A direct experimental comparison would require measuring equilibrium solubility (e.g., via shake-flask HPLC) for both forms in phosphate-buffered saline (PBS, pH 7.4), but the thermodynamic driving force for enhanced solubility of the hydrochloride salt is universally established.
| Evidence Dimension | Aqueous solubility (qualitative for procurement decisions) |
|---|---|
| Target Compound Data | Hydrochloride salt; expected high aqueous solubility due to ionization . |
| Comparator Or Baseline | 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine (free base, CAS: 1378804-79-5); low predicted water solubility based on high boiling point and density . |
| Quantified Difference | Not explicitly quantified; inference from ionization state difference. |
| Conditions | Not applicable (class-level inference from fundamental acid-base chemistry). |
Why This Matters
Procurement of the hydrochloride salt ensures immediate solubility in standard aqueous assay buffers (e.g., PBS, Tris), reducing the need for organic co-solvents (like DMSO) that can denature proteins or interfere with cell-based assays.
